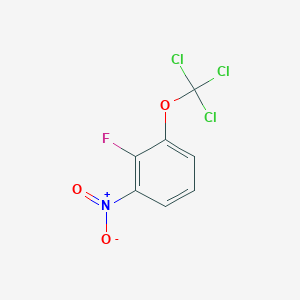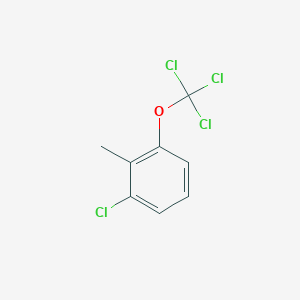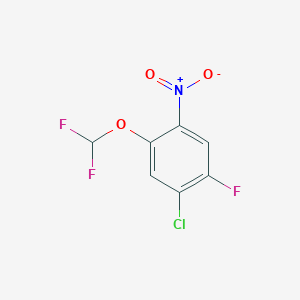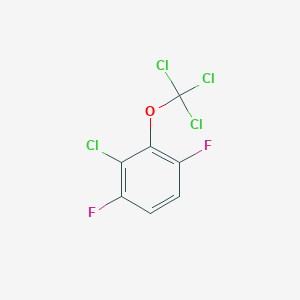
(5-Piperidin-3-yl-2H-pyrazol-3-yl)-methanol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5-Piperidin-3-yl-2H-pyrazol-3-yl)-methanol dihydrochloride” is a chemical compound with the molecular formula C10H18ClN3O and a molecular weight of 231.72 . It is used in various scientific research and its unique structure enables the synthesis of novel compounds, making it a valuable tool in drug discovery and medicinal chemistry.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 231.72 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available data.Aplicaciones Científicas De Investigación
Molecular Interaction Studies
(5-Piperidin-3-yl-2H-pyrazol-3-yl)-methanol dihydrochloride has been investigated for its molecular interactions with the CB1 cannabinoid receptor. The study by Shim et al. (2002) utilized AM1 molecular orbital method for conformational analysis, providing insights into the receptor-ligand interactions and pharmacophore models for cannabinoid receptor ligands.
Crystal and Molecular Structure Analysis
A study on related compounds by Naveen et al. (2015) focused on the synthesis and structural characterization of similar compounds, providing valuable information about the crystal and molecular structure through X-ray diffraction studies (Naveen et al., 2015).
Antimicrobial and Antifungal Activity
Research into pyrazole derivatives, including structures similar to (5-Piperidin-3-yl-2H-pyrazol-3-yl)-methanol dihydrochloride, has demonstrated potential antimicrobial and antifungal activities. A study by Mumtaz et al. (2015) investigated the antimicrobial and phytotoxic screening of 1-aryol-3,5-diarylpurazoline derivatives (Mumtaz et al., 2015).
Synthesis and Biological Activities
The compound's analogs have been studied for their synthesis and biological activities. Research by Hatzade et al. (2008) explored the synthesis of 7-hydroxy-3-pyrazolyl-chromen-4H-ones and their derivatives, examining their antimicrobial and antioxidant activities (Hatzade et al., 2008).
Analgesic and Anti-inflammatory Activities
Studies have also been conducted on the analgesic and anti-inflammatory properties of pyrazole derivatives. Priyadarsini et al. (2020) synthesized new pyrazole derivatives and evaluated their analgesic and anti-inflammatory activities, highlighting the potential therapeutic applications of these compounds (Priyadarsini et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
(3-piperidin-3-yl-1H-pyrazol-5-yl)methanol;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.2ClH/c13-6-8-4-9(12-11-8)7-2-1-3-10-5-7;;/h4,7,10,13H,1-3,5-6H2,(H,11,12);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGAZREUBMJTDHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NNC(=C2)CO.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2'-Isobutyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1402197.png)
![4-Chloro-1-[chloro(difluoro)-methoxy]-2-methyl-benzene](/img/structure/B1402198.png)
![2-Chloro-1-[chloro(difluoro)-methoxy]-4-nitro-benzene](/img/structure/B1402199.png)
![1-Chloro-2-[chloro(difluoro)methoxy]-5-fluoro-3-nitro-benzene](/img/structure/B1402201.png)
![1-[Chloro(difluoro)methoxy]-4-fluoro-2-nitro-benzene](/img/structure/B1402202.png)

![1-[Chloro(difluoro)methoxy]-2-fluoro-3-(trifluoromethyl)benzene](/img/structure/B1402205.png)
![1-[Chloro(difluoro)methoxy]-3-(trifluoromethyl)benzene](/img/structure/B1402206.png)


![2-[Chloro(difluoro)methoxy]-1,3-difluoro-5-nitro-benzene](/img/structure/B1402212.png)


![1-Bromo-3-[chloro(difluoro)-methoxy]-2-fluoro-benzene](/img/structure/B1402219.png)